1-{4-[(4-CHLOROPHENYL)SULFANYL]-3,5,6-TRIFLUORO-2-PYRIDYL}-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE
Overview
Description
1-{4-[(4-CHLOROPHENYL)SULFANYL]-3,5,6-TRIFLUORO-2-PYRIDYL}-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE is a complex organic compound that features a combination of aromatic rings, halogens, and sulfur-containing groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-CHLOROPHENYL)SULFANYL]-3,5,6-TRIFLUORO-2-PYRIDYL}-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE typically involves multiple steps, including:
Formation of the pyridine ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents.
Attachment of the chlorophenylthio group: This can be done through nucleophilic substitution reactions.
Formation of the piperazine ring: This step involves the cyclization of appropriate precursors.
Attachment of the methoxyphenylsulfonyl group: This can be achieved through sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-CHLOROPHENYL)SULFANYL]-3,5,6-TRIFLUORO-2-PYRIDYL}-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones.
Reduction: The aromatic rings can undergo reduction under appropriate conditions.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{4-[(4-CHLOROPHENYL)SULFANYL]-3,5,6-TRIFLUORO-2-PYRIDYL}-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-{4-[(4-CHLOROPHENYL)SULFANYL]-3,5,6-TRIFLUORO-2-PYRIDYL}-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfanyl-3,5,6-trifluoropyridin-2-yl]-4-(4-methoxyphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3N3O3S2/c1-32-15-4-8-17(9-5-15)34(30,31)29-12-10-28(11-13-29)22-19(25)20(18(24)21(26)27-22)33-16-6-2-14(23)3-7-16/h2-9H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQQYTAPYDZKFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=C(C(=C3F)SC4=CC=C(C=C4)Cl)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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